

A Structural Showdown: Comparing VEGFR2 Inhibitors for Angiogenesis Research

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Compound of Interest		
Compound Name:	VEGFR2-IN-7	
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For researchers, scientists, and drug development professionals navigating the landscape of oncology and angiogenesis, the selection of a potent and selective VEGFR2 inhibitor is a critical decision. This guide provides a structure-based comparison of prominent VEGFR2 inhibitors, supported by quantitative data and detailed experimental methodologies to aid in this selection process.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis.[1] Its inhibition has become a cornerstone of anti-angiogenic therapies. This guide delves into the structural and functional differences of several well-established VEGFR2 inhibitors, providing a comparative analysis of their binding modes and inhibitory activities.

Quantitative Comparison of VEGFR2 Inhibitors

The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). The table below summarizes these values for several common VEGFR2 inhibitors, offering a clear comparison of their potency. Lower values are indicative of higher potency.



Inhibitor	Туре	IC50 (VEGFR2)	Ki (VEGFR2)	PDB Code(s)
Apatinib	Type II	1 nM[2]	-	-
Axitinib	Type I	0.2 nM	-	4AGC
Cabozantinib	Type II	0.035 nM[2]	-	-
Lenvatinib	Type II	4.6 nM	-	3WZD
Motesanib	Type II	3.0 nM	-	3EFL
Pazopanib	Type I/II	30 nM	-	-
Regorafenib	Туре ІІ	4.2 nM (murine) [2]	-	-
Sorafenib	Type II	90 nM	21 nM	3WZE, 4ASD
Sunitinib	Type II	9 nM	-	4AGD
Vandetanib	Type I	40 nM[2]	-	-
Vatalanib	Type I	37 nM[2]	-	-

Note: IC50 and Ki values can vary depending on the specific assay conditions. Data presented here is for comparative purposes. "-" indicates data not readily available in the searched literature.

Structural Insights into Inhibitor Binding

The structural basis of inhibitor binding to the VEGFR2 kinase domain provides crucial insights into their mechanism of action. X-ray crystallography studies have revealed two primary binding modes for these inhibitors, classified as Type I and Type II.

- Type I inhibitors bind to the active conformation of the kinase, where the "DFG" motif is in the "in" position ("DFG-in"). These inhibitors typically occupy the ATP-binding pocket.
- Type II inhibitors bind to the inactive conformation of the kinase, where the "DFG" motif is flipped into an "out" position ("DFG-out"). This class of inhibitors extends into an adjacent hydrophobic pocket, often resulting in higher selectivity.

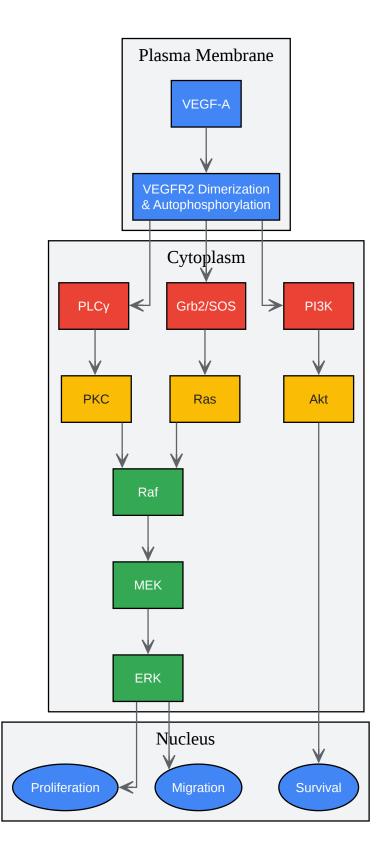


The co-crystal structures of several inhibitors bound to VEGFR2 have been resolved and are available in the Protein Data Bank (PDB). These structures reveal key interactions with amino acid residues in the ATP-binding site, such as the hinge region (Cys919), the gatekeeper residue (Val899), and the DFG motif (Asp1046, Phe1047, Gly1048). For instance, many inhibitors form hydrogen bonds with the backbone of Cys919 in the hinge region, a critical interaction for anchoring the molecule in the active site.

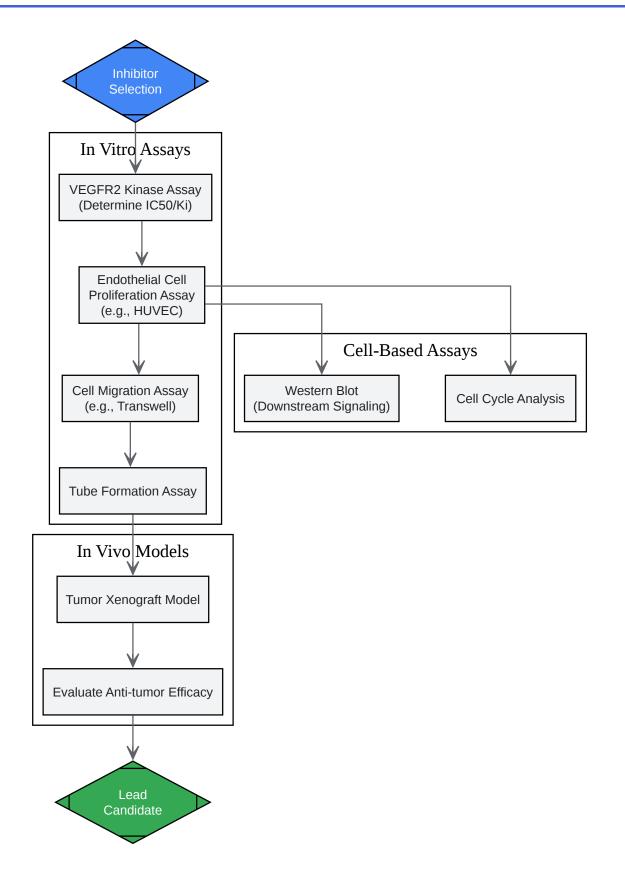
Visualizing the VEGFR2 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach to studying VEGFR2 inhibitors, the following diagrams have been generated.









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References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
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